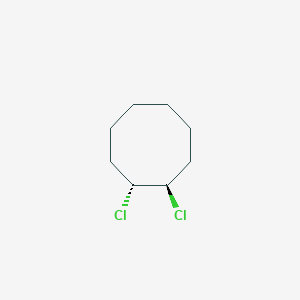
(1R,2R)-1,2-Dichlorocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Dichlorocyclooctane is a chiral organic compound with the molecular formula C8H14Cl2 It is a derivative of cyclooctane, where two chlorine atoms are attached to the first and second carbon atoms in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, resulting in the formation of the dichlorinated product.
Another method involves the use of a diastereoselective approach, where a chiral auxiliary is used to induce the formation of the (1R,2R) isomer specifically. This method often requires the use of specific catalysts and reaction conditions to achieve high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of such reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclooctane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1,2-cyclooctanediol.
Elimination: Formation of cyclooctene.
Oxidation: Formation of cyclooctanone.
Reduction: Formation of cyclooctane.
Applications De Recherche Scientifique
(1R,2R)-1,2-Dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in stereochemical studies to understand reaction mechanisms and selectivity.
Biology: Investigated for its potential as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Dichlorocyclooctane in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the chlorine atoms are removed, leading to the formation of double bonds. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Dichlorocyclooctane: The enantiomer of (1R,2R)-1,2-Dichlorocyclooctane, with similar chemical properties but different stereochemistry.
1,2-Dichlorocyclohexane: A smaller ring analog with different ring strain and reactivity.
1,2-Dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its larger ring size compared to cyclohexane derivatives also imparts different physical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
22828-42-8 |
|---|---|
Formule moléculaire |
C8H14Cl2 |
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
KHSNPEAMNSUMAG-HTQZYQBOSA-N |
SMILES isomérique |
C1CCC[C@H]([C@@H](CC1)Cl)Cl |
SMILES canonique |
C1CCCC(C(CC1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
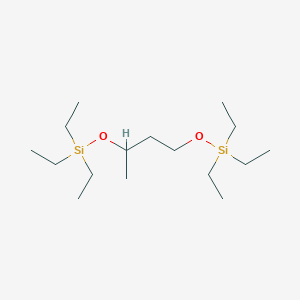
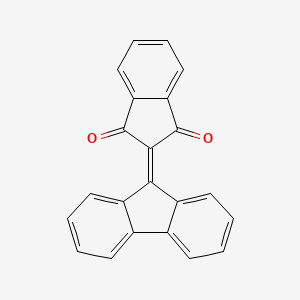
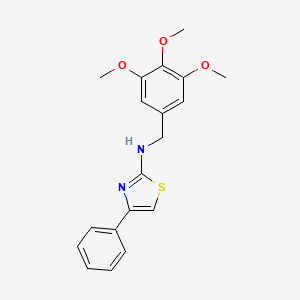
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
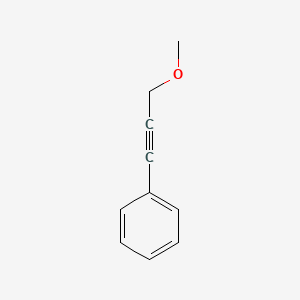
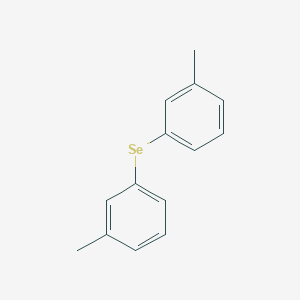


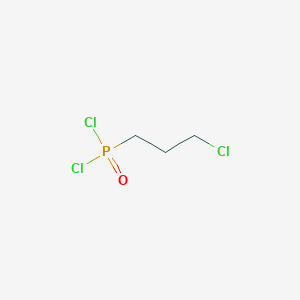
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
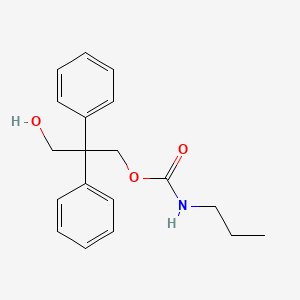

![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
